![molecular formula C9H7N5OS B2958942 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1355236-40-6](/img/structure/B2958942.png)
5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole is a fascinating compound at the intersection of several important chemical families: imidazole, thiazole, and oxadiazole. These structures grant the compound unique physical and chemical properties, often harnessed in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole typically involves multi-step processes:
Formation of the Imidazole-Thiazole Intermediate: : Starting with an imidazole derivative, the intermediate is synthesized using thiazole as a reacting partner under conditions favoring the formation of the imidazole-thiazole bond.
Construction of the Oxadiazole Ring: : The intermediate is then subjected to conditions facilitating the cyclization to the 1,2,4-oxadiazole ring, often requiring a dehydrating agent to achieve the desired configuration.
Industrial Production Methods: The industrial production might optimize these synthetic routes further, employing continuous flow reactors and advanced catalysts to maximize yield and purity while reducing waste and reaction time.
化学反应分析
Types of Reactions: 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole undergoes a variety of chemical reactions:
Oxidation: : Can be subjected to oxidative conditions, altering the electronic properties of the ring systems.
Reduction: : Reduction reactions may target specific functional groups within the molecule, affecting reactivity.
Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at positions on the rings where electron density is manipulated by neighboring groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Metal hydrides like sodium borohydride may be employed.
Substitution: : Halogenation agents and organometallic reagents are frequently used.
Major Products: The products of these reactions depend on the specific conditions and reagents, ranging from altered ring structures to more functionalized derivatives of the original compound.
科学研究应用
Chemistry: : Utilized as a scaffold in the synthesis of more complex molecules, often serving as a key intermediate in the development of pharmaceuticals. Biology : Investigated for its biological activity, possibly as an antimicrobial or anticancer agent due to the presence of pharmacophoric groups. Medicine : Explored for potential therapeutic applications, benefiting from its unique structural features. Industry : Incorporated in materials science, contributing to the development of new materials with desirable physical properties.
作用机制
The mechanism by which this compound exerts its effects can be highly variable:
Molecular Targets: : May interact with proteins, enzymes, or nucleic acids, depending on the functionalization.
Pathways Involved: : The pathways are specific to the target and application, ranging from enzymatic inhibition to receptor modulation.
相似化合物的比较
Unique Aspects: Compared to other compounds with similar structures, 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole stands out due to the combination of three heterocyclic systems which confer distinctive properties and reactivities.
Similar Compounds
Imidazole Derivatives: : Widely used in pharmaceuticals and agrochemicals.
Thiazole Compounds: : Known for their use in dyes and antibiotics.
Oxadiazoles: : Employed in the development of new materials and pharmaceuticals.
That’s a quick dive into the world of this compound! Curious to explore more on any specific aspect of this compound? Let’s delve deeper.
属性
IUPAC Name |
5-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c1-5-12-8(15-14-5)7-3-16-9(13-7)6-2-10-4-11-6/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNXMNAHNYZZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
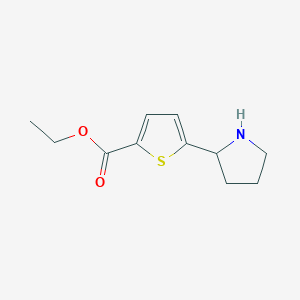
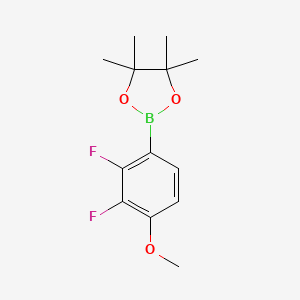
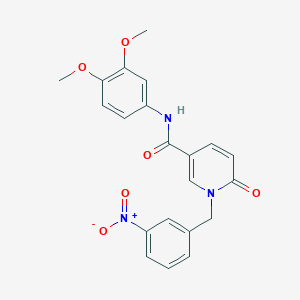
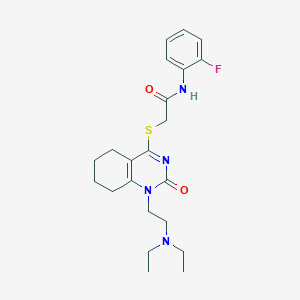
![4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2958870.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958871.png)
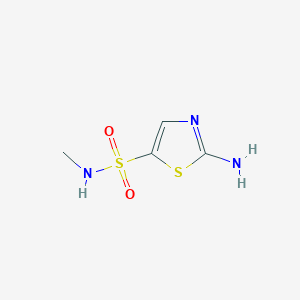
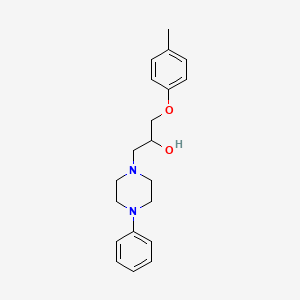
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)
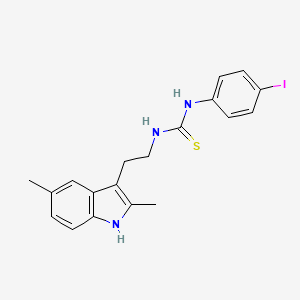
![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
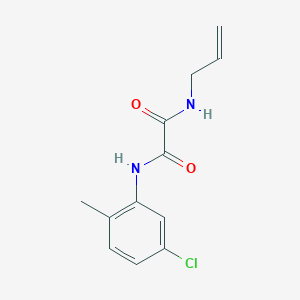
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
